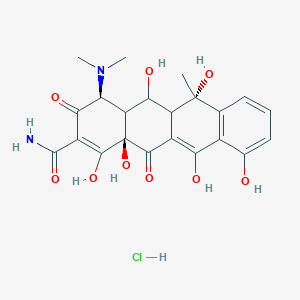

(4S,5S,6S,12aS)-Oxytetracycline

描述

The exact mass of the compound (4S,5S,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride is 496.1248581 g/mol and the complexity rating of the compound is 1000. The solubility of this chemical has been described as 70.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4S,5S,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12?,13?,14-,17-,21+,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDOODSCHVSYEK-WOYDFFIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2[C@@H](C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

70.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

The Discovery of Oxytetracycline from Streptomyces rimosus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of oxytetracycline, a potent broad-spectrum antibiotic, from the soil actinomycete Streptomyces rimosus in the early 1950s marked a pivotal moment in the history of antimicrobial therapy.[1] Initially commercialized as Terramycin, this tetracycline-class antibiotic, identified by the Pfizer research group led by A.C. Finlay, demonstrated remarkable efficacy against a wide array of Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the discovery of (4S,5S,6S,12aS)-Oxytetracycline, detailing the biosynthetic pathways, experimental protocols for its production, isolation, and characterization, and quantitative data on its production.

Biosynthesis and Regulation of Oxytetracycline

Oxytetracycline is a polyketide antibiotic synthesized by a type II polyketide synthase (PKS) pathway in Streptomyces rimosus. The biosynthetic gene cluster for oxytetracycline (OTC) is located on a contiguous stretch of approximately 30 kb on the S. rimosus chromosome. This cluster contains the genes encoding the enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications, as well as regulatory and resistance genes.

Regulatory Signaling Pathway

The production of oxytetracycline is a tightly regulated process, influenced by environmental factors such as phosphate concentration and governed by specific transcriptional activators.[1] Two key regulatory proteins identified within the oxytetracycline gene cluster are OtcG and OtcR. OtcR, a Streptomyces Antibiotic Regulatory Protein (SARP), acts as a positive activator essential for the biosynthesis of oxytetracycline. OtcG, a LuxR family regulator, also plays a positive, albeit conditional, role in the regulation of OTC production. The interplay of these regulatory elements ensures the timely and efficient synthesis of the antibiotic.

Production of Oxytetracycline

The production of oxytetracycline by Streptomyces rimosus is achieved through submerged fermentation. The composition of the fermentation medium and the cultivation conditions are critical for maximizing the yield of the antibiotic.

Quantitative Data on Oxytetracycline Production

The yield of oxytetracycline can vary significantly depending on the Streptomyces rimosus strain and the fermentation medium used. The following tables summarize the production of oxytetracycline under different conditions as reported in the literature.

Table 1: Oxytetracycline Production by Various S. rimosus Strains

| S. rimosus Strain | Fermentation Medium | Oxytetracycline Yield (g/L) | Reference |

| ATCC 33022 | Medium with 1% High Fructose Syrup | 0.12 | [2] |

| ATCC 33022 | Medium with 0.05% Vitamin B complex | 0.15 | [2] |

| 12907 | Modified Medium I with industrial by-products | 1.21 (crude) | [3][4] |

Table 2: Effect of Medium Components on Oxytetracycline Production by S. rimosus ATCC 33022

| Medium Component | Concentration | Incubation Time (hours) | Oxytetracycline Yield (g/L) |

| High Fructose Syrup | 1.0% (v/v) | 96 | 0.12 |

| Vitamin B complex | 0.05% (w/v) | 72 | 0.15 |

| Citric Acid | 0.64% (w/v) | 72 | 0.079 |

Experimental Protocol: Fermentation of Streptomyces rimosus

This protocol outlines a general procedure for the fermentative production of oxytetracycline in a laboratory setting.

1. Inoculum Preparation:

- Aseptically transfer a loopful of Streptomyces rimosus spores from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., yeast extract-glucose broth).

- Incubate the flask on a rotary shaker at 28-30°C and 150-200 rpm for 48-72 hours until a dense mycelial culture is obtained.

2. Fermentation:

- Prepare the production medium in a fermenter. A variety of media can be used, often containing a carbon source like starch or glucose, a nitrogen source such as soybean meal or yeast extract, and mineral salts.[1][5] Industrial fermentations have also utilized by-products like molasses and rice bran.[4]

- Sterilize the fermenter and the medium.

- Inoculate the production medium with 5-10% (v/v) of the seed culture.

- Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5 to 10 days. Monitor the pH of the medium, which can influence antibiotic production.

Isolation and Purification of Oxytetracycline

Following fermentation, oxytetracycline is extracted from the broth and purified to obtain the crystalline antibiotic.

Experimental Workflow: Isolation and Purification

The general workflow for isolating and purifying oxytetracycline from the fermentation broth involves several key steps, including acidification, filtration, solvent extraction, and crystallization. More modern techniques may also employ methods like ultrafiltration.[6][7]

Experimental Protocol: Isolation and Purification

This protocol is a composite of methods described in early literature for the extraction and purification of oxytetracycline.

1. Broth Pre-treatment:

- Acidify the fermentation broth to approximately pH 2.0-2.5 with an acid such as sulfuric acid.

- Filter the acidified broth to remove the S. rimosus mycelia.

2. Solvent Extraction:

- Adjust the pH of the clarified broth to an alkaline range (e.g., pH 9.0).

- Extract the oxytetracycline into an immiscible organic solvent, such as n-butanol, by vigorous mixing.

- Separate the butanol phase containing the oxytetracycline.

3. Concentration and Back-Extraction:

- Concentrate the butanol extract under vacuum.

- Back-extract the oxytetracycline from the concentrated butanol into a small volume of acidic water (e.g., N/10 hydrochloric acid).

4. Crystallization:

- Adjust the pH of the aqueous extract to around 5.0.

- Allow the solution to stand for crystallization to occur. The crude oxytetracycline can be further purified by recrystallization.

Characterization of Oxytetracycline

The identity and purity of the isolated oxytetracycline were historically confirmed through a combination of physical, chemical, and biological methods.

Experimental Protocol: Characterization Methods

1. Paper Chromatography:

- Early separation of tetracyclines was achieved using paper chromatography.[8] A suitable solvent system (e.g., a mixture of organic solvents and an aqueous buffer) is used to develop the chromatogram on paper strips.

- The position of the oxytetracycline spot is visualized under UV light or by bioautography and its Rf value is calculated and compared to a known standard.

2. UV-Visible Spectrophotometry:

- Dissolve a known concentration of the isolated oxytetracycline in a suitable solvent (e.g., 0.1 N HCl).

- Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

- Oxytetracycline exhibits characteristic absorption maxima, with a notable peak around 353-360 nm.[9] The absorbance at the maximum wavelength can be used for quantification by comparison to a standard curve.

3. Microbiological Bioassay:

- A cylinder-plate method is commonly used to determine the biological activity of the isolated oxytetracycline.

- Prepare agar plates seeded with a susceptible test organism, such as Bacillus cereus or Bacillus subtilis.

- Place sterile cylinders onto the agar surface and fill them with known concentrations of a standard oxytetracycline solution and the test sample.

- Incubate the plates until zones of inhibition are clearly visible.

- The diameter of the inhibition zones produced by the test sample is compared to those of the standard to determine the potency of the isolated antibiotic.

Conclusion

The discovery of oxytetracycline from Streptomyces rimosus was a landmark achievement in the field of antibiotics. The development of fermentation and purification processes for this valuable therapeutic agent laid the groundwork for the large-scale production of many other microbial natural products. The continued study of the biosynthesis and regulation of oxytetracycline in S. rimosus offers opportunities for strain improvement and the generation of novel tetracycline analogs through metabolic engineering and synthetic biology.

References

- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. The fermentative production of oxytetracycline on industrial by-products by Streptomyces rimosus 12907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjsir.org [pjsir.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Ultrafiltration for isolation and purification of oxytetracycline from industrial fermentation broth — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Separation of tetracycline, chlortetracycline, and oxytetracycline by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Core: An In-depth Technical Guide to the Early Chemical Structure Elucidation of Oxytetracycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

First isolated from the actinomycete Streptomyces rimosus in 1950, oxytetracycline (initially called Terramycin) quickly emerged as a potent broad-spectrum antibiotic. Its complex chemical architecture, however, presented a significant challenge to the chemists of the era. The definitive elucidation of its structure was a landmark achievement in natural product chemistry, primarily accomplished through a series of meticulous degradation studies and confirmed by X-ray crystallography. This technical guide provides a detailed overview of these pivotal early studies, focusing on the experimental methodologies and quantitative data that were instrumental in piecing together the intricate molecular puzzle of oxytetracycline. The foundational work was largely carried out by a team of scientists at Pfizer Laboratories, including Hochstein, Stephens, Conover, and Pasternack, in collaboration with the renowned chemist R. B. Woodward.[1][2][3][4][5]

Initial Characterization and Physicochemical Properties

The initial steps in the structural analysis of oxytetracycline involved its isolation, purification, and the determination of its basic physicochemical properties. These early data provided the first clues to its molecular formula and the presence of various functional groups.

Table 1: Early Physicochemical and Analytical Data for Oxytetracycline

| Parameter | Reported Value(s) | Method/Reference |

| Molecular Formula | C₂₂H₂₄N₂O₉ | Elemental Analysis (Hochstein et al., 1953) |

| Molecular Weight | 460.43 g/mol | Calculated from Elemental Analysis |

| Melting Point | 181-182 °C (decomposes) | (Hochstein et al., 1953) |

| Specific Rotation ([α]²⁵_D) | -196.6° (in 0.1 N H₂SO₄) | (Hochstein et al., 1953) |

| pKa values | 3.5, 7.6, 9.2 | Potentiometric Titration (Hochstein et al., 1953) |

| Elemental Analysis | ||

| Carbon (%) | Found: 57.38; Calculated: 57.39 | (Hochstein et al., 1953) |

| Hydrogen (%) | Found: 5.25; Calculated: 5.25 | (Hochstein et al., 1953) |

| Nitrogen (%) | Found: 6.08; Calculated: 6.08 | (Hochstein et al., 1953) |

| Ultraviolet Absorption | ||

| In acid (0.1 N HCl) | λmax 249 mµ (ε 19,300), 276 mµ (ε 15,600), 353 mµ (ε 13,800) | (Hochstein et al., 1953) |

| In alkali (0.1 N NaOH) | λmax 254 mµ (ε 15,900), 282 mµ (ε 13,200), 380 mµ (ε 17,200) | (Hochstein et al., 1953) |

| Infrared Absorption (in Nujol) | Major bands at 2.95, 3.10, 6.05, 6.20, 6.45, 6.85, 7.25, 7.65, 8.00, 8.35, 8.55, 9.05, 9.70, 10.15, 10.40, 10.85, 11.40, 12.05 µ | (Hochstein et al., 1953) |

Chemical Degradation Studies: The Key to the Structure

The core of the structure elucidation of oxytetracycline relied on a series of chemical degradation reactions that broke the complex molecule down into smaller, more readily identifiable fragments. The two primary avenues of investigation were acid and alkaline degradation.

Logical Workflow for Oxytetracycline Structure Elucidation

Caption: Logical workflow of the early structure elucidation of oxytetracycline.

Acid Degradation

Treatment of oxytetracycline with acid led to the formation of a key degradation product, apo-oxytetracycline, through the elimination of a molecule of water. This reaction provided crucial information about the C and D rings of the molecule.

Experimental Protocol: Preparation of Apo-oxytetracycline

-

Reagents: Oxytetracycline hydrochloride, concentrated hydrochloric acid.

-

Procedure: A solution of 1 g of oxytetracycline hydrochloride in 20 ml of concentrated hydrochloric acid was allowed to stand at room temperature for 24 hours. The resulting crystalline precipitate was collected by filtration, washed with a small amount of cold water, and then with acetone.

-

Purification: The crude product was recrystallized from a mixture of methanol and ether.

-

Observations: This reaction resulted in a color change and the formation of a product with a distinctly different UV spectrum, indicating a change in the chromophoric system.

Alkaline Degradation

The treatment of oxytetracycline with a base under controlled conditions yielded another critical degradation product, terranoic acid. The formation of this product revealed the nature of the A ring and the attached carboxamide side chain.

Experimental Protocol: Preparation of Terranoic Acid

-

Reagents: Oxytetracycline, 1 N sodium hydroxide.

-

Procedure: A solution of 1 g of oxytetracycline in 25 ml of 1 N sodium hydroxide was heated on a steam bath for 20 minutes. The solution was then cooled and acidified with hydrochloric acid.

-

Isolation: The resulting precipitate was collected, washed with water, and dried.

-

Purification: The crude terranoic acid was purified by recrystallization from aqueous ethanol.

-

Observations: This degradation cleaved the molecule, yielding a stable, smaller acid that retained a portion of the original structure.

Chemical Degradation Pathway of Oxytetracycline

Caption: Key chemical degradation pathways of oxytetracycline.

Spectroscopic and Crystallographic Confirmation

While chemical degradation provided the blueprint for the structure of oxytetracycline, spectroscopic methods and ultimately X-ray crystallography provided the definitive confirmation.

Table 2: Key Spectroscopic Data for Oxytetracycline and its Degradation Products

| Compound | UV Absorption Maxima (λmax in mµ) | Key IR Absorption Bands (in µ) | Reference |

| Oxytetracycline | 249, 276, 353 (in acid) | 2.95, 3.10, 6.05, 6.20, 6.45 | (Hochstein et al., 1953) |

| Apo-oxytetracycline | 235, 260, 425 (in acid) | 2.98, 6.08, 6.25, 6.40 | (Hochstein et al., 1953) |

| Terranoic Acid | 228, 268, 310 (in acid) | 3.05, 5.85, 6.20 | (Hochstein et al., 1953) |

The distinct shifts in the UV absorption maxima of apo-oxytetracycline compared to the parent compound were indicative of the formation of a new aromatic system. The IR spectra provided evidence for the presence of hydroxyl, carbonyl, and amide functional groups in oxytetracycline and its degradation products.

The final and unequivocal proof of the structure of oxytetracycline came from X-ray crystallographic analysis of its hydrochloride salt. These studies not only confirmed the planar tetracyclic ring system and the positions of the various substituents deduced from the chemical studies but also established the relative stereochemistry of the numerous chiral centers.

Conclusion

The elucidation of the chemical structure of oxytetracycline in the early 1950s stands as a monumental achievement in the field of natural product chemistry. It was a testament to the power of classical chemical degradation methods, meticulously applied and interpreted, in unraveling the complexities of a large, polyfunctional molecule. The synergistic use of emerging spectroscopic techniques and the ultimate confirmation by X-ray crystallography laid the groundwork for future endeavors in antibiotic research and development. The detailed experimental protocols and quantitative data from these seminal studies remain a valuable resource for researchers and scientists in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetracycline-Induced Discoloration of Deciduous Teeth: Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9884830B2 - Synthesis of tetracyclines and analogues thereof - Google Patents [patents.google.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to Oxytetracycline Biosynthesis and the Polyketide Synthase Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytetracycline (OTC), a broad-spectrum antibiotic produced by Streptomyces rimosus, is a member of the tetracycline family of aromatic polyketides.[1][2] Its biosynthesis is a complex process orchestrated by a type II polyketide synthase (PKS) system and a series of tailoring enzymes encoded within a dedicated gene cluster.[1][3] This technical guide provides a comprehensive overview of the oxytetracycline biosynthesis pathway, detailing the enzymatic steps, the genetic organization of the biosynthetic gene cluster, and the regulatory mechanisms involved. Furthermore, this guide presents quantitative data on oxytetracycline production and outlines detailed experimental protocols for the genetic manipulation of S. rimosus, offering a valuable resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and antibiotic development.

The Oxytetracycline Biosynthetic Pathway

The biosynthesis of oxytetracycline begins with the formation of a poly-β-ketone backbone through the successive decarboxylative condensation of malonyl-CoA extender units with a malonamate starter unit.[1] This core process is catalyzed by a minimal type II polyketide synthase (PKS) complex, followed by a series of modifications including cyclization, oxygenation, and other tailoring reactions to yield the final oxytetracycline molecule.[1]

The Polyketide Synthase (PKS) Machinery

The initial steps of oxytetracycline biosynthesis are carried out by a minimal type II PKS, which consists of three key components encoded by the oxyA, oxyB, and oxyC genes:

-

Ketosynthase α (KSα, OxyA): Catalyzes the iterative Claisen-like condensation of malonyl-CoA extender units to the growing polyketide chain.[3]

-

Ketosynthase β (KSβ/Chain Length Factor, CLF, OxyB): Forms a heterodimer with KSα and is crucial for determining the length of the polyketide chain.[1]

-

Acyl Carrier Protein (ACP, OxyC): Carries the growing polyketide chain and the malonyl extender units as thioesters.[3]

Initiation of Biosynthesis: The Malonamate Starter Unit

A distinctive feature of tetracycline biosynthesis is the utilization of a malonamate starter unit, which is the origin of the C2 amide group in the final molecule.[1] The synthesis of this unusual starter unit is catalyzed by the amidotransferase OxyD .[1]

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to produce oxytetracycline. These modifications include:

-

Cyclization: A series of cyclase enzymes are responsible for the regioselective intramolecular aldol condensations that form the characteristic four-ring structure of tetracycline.[1]

-

Oxygenation and Reduction: A number of oxygenases and reductases introduce hydroxyl groups and perform specific reduction steps.

-

Methylation: The C6 position is methylated by an S-adenosylmethionine-dependent methyltransferase.

Genetic Organization of the Oxytetracycline Biosynthetic Gene Cluster

The genes encoding the enzymes for oxytetracycline biosynthesis, regulation, and resistance are clustered together on the S. rimosus chromosome.[3] This gene cluster, approximately 35 kb in size, contains the oxy genes responsible for the biosynthesis of the antibiotic, as well as regulatory and resistance genes.[3]

Regulatory Genes

The production of oxytetracycline is tightly regulated at the transcriptional level. Two key regulatory proteins have been identified in the OTC gene cluster:

-

OtcG: A LuxR family transcriptional regulator that plays a conditionally positive role in OTC biosynthesis.[1][3]

-

OtcR: A SARP (Streptomyces Antibiotic Regulatory Protein) family activator that is essential for the expression of the OTC biosynthetic genes.[4]

Resistance Genes

S. rimosus possesses self-resistance mechanisms to protect itself from the antibiotic it produces. The OTC gene cluster contains three resistance genes, otrA, otrB, and otrC, which encode a ribosomal protection protein and efflux pumps.[3]

Quantitative Data on Oxytetracycline Production

Significant efforts have been made to improve oxytetracycline production through genetic engineering and fermentation optimization. The following tables summarize some of the reported production yields.

| Strain/Condition | Oxytetracycline Titer | Fold Increase | Reference |

| S. rimosus MTCC 10792 (unoptimized) | 47 mg/L | - | [5] |

| S. rimosus MTCC 10792 (optimized) | 470 mg/L | 10 | [5] |

| S. rimosus zwf2-devB mutant | - | 1.368 | [6] |

| Fermentation Parameter | Optimal Value | Oxytetracycline Yield | Reference |

| Maltose | 0.125 g/gds | 5.02 mg/gds | [7] |

| Inoculum size | 0.617 mL/gds | 5.02 mg/gds | [7] |

| CaCO3 | 0.0026 g/gds | 5.02 mg/gds | [7] |

| Moisture content | 74.87% | 5.02 mg/gds | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of oxytetracycline biosynthesis.

Gene Knockout in Streptomyces rimosus using REDIRECT Technology

This protocol describes the generation of a targeted gene deletion in S. rimosus using the PCR-targeting method.

4.1.1. Primer Design

-

Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide priming sequences for amplification of the resistance cassette.

4.1.2. PCR Amplification of the Disruption Cassette

-

Set up a 50 µL PCR reaction containing:

-

100 ng of template plasmid DNA (containing the resistance cassette)

-

1 µL of each primer (10 µM)

-

5 µL of 10x PCR buffer

-

1 µL of dNTP mix (10 mM)

-

0.5 µL of high-fidelity DNA polymerase

-

Nuclease-free water to 50 µL

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

-

Extension: 72°C for 1-2 minutes (depending on the size of the cassette)

-

-

Final extension: 72°C for 10 minutes

-

-

Analyze the PCR product on a 1% agarose gel and purify the desired fragment.

4.1.3. Electroporation and Recombination

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid with the target gene.

-

Electroporate 200-300 ng of the purified PCR product into the electrocompetent cells.

-

Select for recombinant cosmids on LB agar plates containing the appropriate antibiotic for the disruption cassette.

-

Verify the correct gene replacement in the recombinant cosmids by PCR and restriction digestion.

4.1.4. Intergeneric Conjugation into S. rimosus

-

Introduce the recombinant cosmid into the methylation-deficient E. coli ET12567/pUZ8002 strain.

-

Grow the E. coli donor strain and the S. rimosus recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., SFM agar).

-

After incubation, overlay the plates with an appropriate antibiotic to select for S. rimosus exconjugants that have undergone homologous recombination.

-

Isolate and verify the gene knockout in the S. rimosus mutants by PCR.

Heterologous Expression of the Oxytetracycline Gene Cluster

This protocol outlines the steps for expressing the entire OTC gene cluster in a heterologous Streptomyces host.

4.2.1. Cloning the OTC Gene Cluster

-

Construct a cosmid or BAC library of S. rimosus genomic DNA.

-

Screen the library for clones containing the entire oxytetracycline biosynthetic gene cluster using probes specific for key genes (e.g., oxyA, oxyC).

-

Subclone the entire gene cluster into a suitable Streptomyces expression vector (e.g., an integrative or a replicative plasmid).

4.2.2. Transformation of the Heterologous Host

-

Introduce the expression vector containing the OTC gene cluster into a suitable heterologous host, such as S. coelicolor or S. lividans, via protoplast transformation or intergeneric conjugation.

-

Select for transformants on appropriate antibiotic-containing media.

4.2.3. Fermentation and Analysis

-

Cultivate the recombinant Streptomyces strain under conditions known to favor secondary metabolite production.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract for the production of oxytetracycline using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Oxytetracycline Biosynthesis Pathway

Caption: Overview of the oxytetracycline biosynthesis pathway.

Gene Knockout Experimental Workflow

Caption: Experimental workflow for gene knockout in S. rimosus.

Regulatory Cascade of Oxytetracycline Biosynthesis

Caption: Regulatory cascade of oxytetracycline biosynthesis.

References

- 1. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of a CRISPR/Cas9-mediated gene-editing tool in Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production and statistical optimization of oxytetracycline from Streptomyces rimosus NCIM 2213 using a new cellulosic substrate, Prosopis juliflora :: BioResources [bioresources.cnr.ncsu.edu]

The Stereochemical Landscape of Oxytetracycline: An In-depth Guide to Isomeric Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, has been a cornerstone in the treatment of various bacterial infections in both human and veterinary medicine. Its efficacy is intrinsically linked to its unique chemical structure, which includes multiple chiral centers. The spatial arrangement of substituents around these centers gives rise to various stereoisomers, each with potentially distinct biological activities. This technical guide provides a comprehensive overview of the stereochemistry of oxytetracycline and its primary isomers, focusing on their comparative biological activities. This document delves into the quantitative differences in antibacterial potency and cytotoxicity, outlines detailed experimental protocols for their assessment, and visualizes the known and putative signaling pathways affected by these compounds.

Stereochemistry of Oxytetracycline and Its Isomers

Oxytetracycline possesses a complex tetracyclic naphthacene carboxamide skeleton with several chiral centers, leading to the potential for numerous stereoisomers. The most well-documented and biologically significant isomer is the C4-epimer, 4-epioxytetracycline. Additionally, degradation of oxytetracycline can lead to the formation of other isomers, including α-apo-oxytetracycline and β-apo-oxytetracycline.

1.1. 4-Epioxytetracycline (EOTC)

The epimerization at the C4 position, which bears the dimethylamino group, is a well-known transformation that oxytetracycline undergoes, particularly in acidic to neutral aqueous solutions. This reversible reaction results in the formation of 4-epioxytetracycline, a diastereomer of the parent compound. The change in the stereochemical configuration at this center significantly impacts the molecule's interaction with its ribosomal target.

1.2. Apo-oxytetracycline Isomers

Under certain conditions, such as thermal stress, oxytetracycline can undergo dehydration to form apo-oxytetracycline isomers. The two primary forms are α-apo-oxytetracycline and β-apo-oxytetracycline. These degradation products have distinct chemical structures and, consequently, different biological profiles compared to the parent drug.

Biological Activity of Oxytetracycline Isomers

The stereochemistry of oxytetracycline and its isomers plays a critical role in their biological activity. The primary mechanism of action for oxytetracycline is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. Alterations in the three-dimensional structure of the molecule can significantly affect this binding affinity and, therefore, the antibacterial potency.

2.1. Antibacterial Activity

Quantitative data on the antibacterial activity of oxytetracycline and its isomers, expressed as Minimum Inhibitory Concentrations (MICs), are crucial for understanding their therapeutic potential.

| Compound | Organism | MIC (µg/mL) | Reference |

| Oxytetracycline | Staphylococcus aureus | - | [1] |

| Escherichia coli | - | [2] | |

| Pasteurella multocida | 0.34 | [3] | |

| Actinobacillus pleuropneumoniae | 2 | [4] | |

| Mycoplasma hyopneumoniae | 2 | [4] | |

| 4-Epioxytetracycline | Staphylococcus aureus | Approx. 20 times higher than Oxytetracycline | [1] |

| α-Apo-oxytetracycline | Various Bacteria | Exhibits antibiotic properties, but specific MIC values are not readily available in the reviewed literature. | [5] |

| β-Apo-oxytetracycline | Various Bacteria | Exhibits antibiotic properties, but specific MIC values are not readily available in the reviewed literature. It has been shown to compete with oxytetracycline for cell membrane penetration but does not inhibit protein synthesis.[5] | [5] |

Note: The antibacterial activity of 4-epioxytetracycline is significantly reduced, possessing only about 5% of the potency of oxytetracycline against S. aureus[1]. While α- and β-apo-oxytetracycline are known to have some antibiotic properties, specific and comparative MIC data are not widely available in the current literature.

2.2. Cytotoxicity

The cytotoxic potential of oxytetracycline and its isomers is a critical consideration in drug development. The primary mechanisms of tetracycline-induced cytotoxicity in mammalian cells involve the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, which can trigger apoptosis.

| Compound | Cell Line | IC50 (µg/mL) | Observations |

| Oxytetracycline | Various Mammalian Cells | Varies significantly depending on the cell line and experimental conditions. | Induces oxidative stress and can trigger apoptosis.[6] |

| 4-Epioxytetracycline | - | Data not readily available. | - |

| α-Apo-oxytetracycline | - | Data not readily available. | - |

| β-Apo-oxytetracycline | Rat Hepatocytes and Kidney Cells | More toxic than the parent oxytetracycline. | Can cause degeneration and necrosis in liver and kidney tissues.[5] |

Experimental Protocols

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The following protocols are standard methods for determining the MIC of antimicrobial agents.

3.1.1. Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

-

Preparation of Antimicrobial Stock Solution: Aseptically weigh a precise amount of the test compound (e.g., oxytetracycline hydrochloride). Dissolve the powder in an appropriate solvent to create a high-concentration stock solution (e.g., 1000 mg/L).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

3.1.2. Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

-

Preparation of Antimicrobial-Containing Agar Plates: Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C. Add the appropriate volume of the antimicrobial stock solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism as described for the broth microdilution method.

-

Inoculation: Using an inoculum replicating device, spot a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism at the inoculation spot.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (oxytetracycline and its isomers) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways

While the primary mechanism of action of oxytetracycline is well-established, emerging evidence suggests that tetracyclines can also modulate various cellular signaling pathways, particularly those involved in inflammation and oxidative stress. The specific effects of individual oxytetracycline isomers on these pathways are not well-documented.

4.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Some tetracyclines have been shown to inhibit NF-κB activation.

Caption: Putative inhibition of the NF-κB signaling pathway by oxytetracycline.

4.2. Oxidative Stress and MAPK Signaling Pathway

The generation of ROS by tetracyclines can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular stress responses, inflammation, and apoptosis.

References

- 1. Oxytetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The sub-MIC selective window decreases along the digestive tract: determination of the minimal selective concentration of oxytetracycline in sterilised intestinal contents [frontiersin.org]

- 5. The degradation of oxytetracycline during thermal treatments of chicken and pig meat and the toxic effects of degradation products of oxytetracycline on rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Oxytetracycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytetracycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class.[1][2] First isolated from Streptomyces rimosus, it remains a critical therapeutic agent in both human and veterinary medicine.[3] A comprehensive understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This guide provides a detailed overview of these properties, complete with experimental protocols and visual representations of its mechanism of action.

Chemical and Physical Properties

Oxytetracycline hydrochloride is a yellow, crystalline, odorless, and hygroscopic powder with a bitter taste.[3][4][5] It is stable in air but sensitive to light and darkens upon exposure to sunlight or moist air at elevated temperatures.[5]

General Properties

| Property | Value | Reference |

| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | [3] |

| Molecular Formula | C₂₂H₂₄N₂O₉ · HCl | [6] |

| Molecular Weight | 496.89 g/mol | [6] |

| CAS Number | 2058-46-0 | [6] |

| Appearance | Yellow, crystalline powder | [3] |

| Taste | Bitter | [5] |

| Odor | Odorless | [5] |

| Hygroscopicity | Hygroscopic | [3][5] |

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical properties of Oxytetracycline hydrochloride.

| Parameter | Value/Range | Method | Reference |

| Melting Point | Decomposes at ~180-205 °C | Capillary Method | [4] |

| pH (1% w/v solution) | 2.0 - 3.0 | Potentiometry | [4] |

| Specific Optical Rotation | -188° to -200° | Polarimetry | [3] |

| Water Content | ≤ 2.0% | Karl Fischer Titration | [4] |

| pKa Values (of Oxytetracycline) | pKa₁: ~3.3, pKa₂: ~7.3, pKa₃: ~9.4 | Potentiometric Titration | [7][8] |

| Solubility in Water | Freely soluble | Visual Inspection | [3] |

| Solubility in Ethanol (96%) | Sparingly soluble | Visual Inspection | [3] |

| UV λmax (in 0.1 N HCl) | ~353 nm | UV-Vis Spectrophotometry | [4][9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of Oxytetracycline Hydrochloride, based on established pharmacopeial methods.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which the substance transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a heated block and a thermometer/temperature probe.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

Dry the powdered Oxytetracycline hydrochloride sample in a vacuum at a pressure not exceeding 5 mm of mercury at 60°C for 3 hours.[4]

-

Introduce a sufficient amount of the dried sample into a capillary tube to a height of about 2-4 mm.

-

Compact the sample by tapping the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 1-2°C per minute.

-

Record the temperature at which the substance is observed to melt completely. Due to decomposition, a melting range is often observed.

pH Determination

Principle: The pH of a solution is a measure of its acidity or alkalinity.

Apparatus:

-

Calibrated pH meter with a glass electrode.

-

Standard buffer solutions (pH 4.0, 7.0, and 10.0).

Procedure:

-

Prepare a 1.0% w/v solution of Oxytetracycline hydrochloride in carbon dioxide-free water.[4]

-

Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Immerse the electrode in the sample solution and stir gently.

-

Record the pH reading once it has stabilized.

Solubility Determination

Principle: This qualitative test determines the extent to which a substance dissolves in a given solvent.

Procedure (as per European Pharmacopoeia):

-

Freely Soluble (in Water): Add 1 part of Oxytetracycline hydrochloride to 1 to 10 parts of water at room temperature. Shake for 30 seconds at 10-minute intervals for 1 hour. A clear solution should be obtained.[3]

-

Sparingly Soluble (in Ethanol 96%): Add 1 part of Oxytetracycline hydrochloride to 30 to 100 parts of ethanol (96%) at room temperature. Shake for 30 seconds at 10-minute intervals for 1 hour. Observe for dissolution.[3]

-

Note that aqueous solutions may become turbid on standing due to the precipitation of oxytetracycline base.[3]

Water Content by Karl Fischer Titration

Principle: This titrimetric method quantitatively determines the water content in a sample based on a reaction with an iodine-sulfur dioxide reagent.

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric).

-

Titration vessel.

Procedure (Volumetric Method):

-

Accurately weigh about 100 mg of Oxytetracycline hydrochloride.[4]

-

Transfer the sample to the titration vessel containing a suitable solvent (e.g., methanol).

-

Titrate with the Karl Fischer reagent to the electrometric endpoint.

-

The water content is calculated based on the volume of titrant consumed.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constants (pKa) are determined by monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

-

Potentiometric titrator with a pH electrode.

-

Burette.

-

Magnetic stirrer.

Procedure:

-

Dissolve an accurately weighed quantity of Oxytetracycline hydrochloride in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. For tetracyclines, a least-square non-linear regression method may be necessary to distinguish between closely spaced pKa values.[7]

UV-Visible Spectrophotometry

Principle: This technique measures the absorption of ultraviolet or visible light by a substance in solution.

Apparatus:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure (as per USP):

-

Prepare a solution of Oxytetracycline hydrochloride in 0.1 N hydrochloric acid with a concentration of approximately 20 µg/mL.[4][9]

-

Use 0.1 N hydrochloric acid as the blank.

-

Scan the solution from 200 to 400 nm.

-

The spectrum should exhibit a maximum absorbance at approximately 353 nm.[4][9]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Prepare the sample as a potassium bromide (KBr) dispersion or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and compress it into a thin, transparent disk.

-

Obtain the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

The spectrum should be concordant with the reference spectrum of Oxytetracycline Hydrochloride. Characteristic bands include those for amide and phenol groups.[10]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.

Apparatus:

-

HPLC system with a pump, injector, column oven, and a UV detector.

-

C18 analytical column.

Procedure (Example Method):

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of aqueous acid (e.g., 0.1 M HCl) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: Accurately weigh and dissolve a known amount of USP Oxytetracycline RS in the mobile phase to obtain a standard solution of known concentration.

-

Sample Preparation: Accurately weigh and dissolve the Oxytetracycline hydrochloride sample in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, e.g., 4.6 mm x 250 mm, 5 µm.

-

Flow Rate: e.g., 1.0 mL/min.

-

Detection Wavelength: e.g., 353 nm.

-

Injection Volume: e.g., 20 µL.

-

-

Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

The content of Oxytetracycline hydrochloride is calculated by comparing the peak area of the sample to that of the standard.

Mechanism of Action and Resistance

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] It passively diffuses through porin channels in the bacterial membrane and is then actively transported across the cytoplasmic membrane.[11] Inside the cell, it reversibly binds to the 30S ribosomal subunit.[1][2][12] This binding blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[1][2][11]

Caption: Mechanism of action of Oxytetracycline Hydrochloride.

Resistance Mechanisms

Bacterial resistance to tetracyclines, including oxytetracycline, is a significant clinical concern. The primary mechanisms of resistance include:

-

Efflux Pumps: The most common mechanism involves the acquisition of genes encoding for membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[13][14]

-

Ribosomal Protection: Some bacteria produce proteins that bind to the ribosome and dislodge oxytetracycline, allowing protein synthesis to resume.

-

Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the oxytetracycline molecule, rendering it inactive.[14]

-

Target Modification: Mutations in the 16S rRNA, the binding site for tetracyclines on the 30S ribosomal subunit, can reduce the binding affinity of the antibiotic.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quality control analysis of Oxytetracycline Hydrochloride raw material.

Caption: QC workflow for Oxytetracycline Hydrochloride.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of Oxytetracycline hydrochloride. The tabulated data and standardized experimental protocols serve as a valuable resource for researchers and professionals in drug development and quality control. The provided visualizations of its mechanism of action and a typical analytical workflow further enhance the understanding of this important antibiotic. Adherence to these established methodologies is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Oxytetracycline hydrochloride.

References

- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugfuture.com [drugfuture.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. オキシテトラサイクリン 塩酸塩 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. researchgate.net [researchgate.net]

- 11. Oxytetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 13. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]

- 14. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Tetracycline Saga: A Technical Chronicle of Antibiotic Development

An in-depth guide for researchers, scientists, and drug development professionals on the historical development of tetracycline antibiotics, from their natural origins to modern synthetic derivatives.

Introduction

The tetracyclines represent a cornerstone class of broad-spectrum antibiotics, their journey from discovery in the mid-20th century to the development of contemporary synthetic analogs is a testament to the evolution of antimicrobial chemotherapy.[1][2] This technical guide provides a comprehensive overview of the historical development of tetracycline antibiotics, detailing the key scientific milestones, the evolution of their antimicrobial efficacy, and the experimental methodologies that underpinned their advancement.[3] The tetracyclines are characterized by a linear, fused tetracyclic nucleus and function by inhibiting bacterial protein synthesis.[1] They achieve this by reversibly binding to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[4][5][6]

I. The Dawn of a New Era: First-Generation Tetracyclines

The story of tetracyclines began in the 1940s with the systematic screening of soil microorganisms for novel antibiotic compounds.[3][7] This era was marked by the discovery of the first-generation tetracyclines, natural products derived from Streptomyces species.

Discovery of Chlortetracycline and Oxytetracycline:

In 1945, Benjamin Minge Duggar, working at Lederle Laboratories, discovered the first tetracycline, chlortetracycline (Aureomycin), produced by Streptomyces aureofaciens.[1][8] This was followed in 1950 by the discovery of oxytetracycline (Terramycin) by A.C. Finlay and his colleagues at Pfizer, isolated from Streptomyces rimosus.[9][10] These discoveries were pivotal, introducing broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsiae and chlamydiae.[4][11] The structure of chlortetracycline was elucidated in 1952.[12]

The Emergence of Tetracycline:

In 1953, scientists at Pfizer successfully produced tetracycline itself through the catalytic hydrogenation of chlortetracycline, a process that removed the chlorine atom.[7][12] This semi-synthetic modification resulted in a compound with improved potency and solubility, leading to its FDA approval in 1954.[12]

II. The Age of Optimization: Second-Generation Semisynthetic Tetracyclines

The success of the first-generation tetracyclines spurred efforts to develop new derivatives with enhanced pharmacokinetic properties, a broader antimicrobial spectrum, and improved tolerability.[7] This led to the era of second-generation, semi-synthetic tetracyclines in the 1960s and 1970s. Key advancements included the development of doxycycline (1967) and minocycline (1972).[7][13] These analogs exhibited increased lipophilicity, leading to better oral absorption and tissue penetration.[9]

III. Combating Resistance: Third-Generation Tetracyclines

The widespread use of tetracyclines inevitably led to the emergence of bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the antibiotic from the cell and ribosomal protection proteins that dislodge the antibiotic from its target.[1][12] To counter this growing threat, a new wave of research in the 1990s focused on developing third-generation tetracyclines with activity against resistant strains.[4][14]

Glycylcyclines, Fluorocyclines, and Aminomethylcyclines:

This new generation of tetracyclines includes the glycylcyclines (e.g., tigecycline), fluorocyclines (e.g., eravacycline), and aminomethylcyclines (e.g., omadacycline).[7][15] Tigecycline, a derivative of minocycline, was the first of this new class to be introduced and demonstrated a broad spectrum of activity, including against many tetracycline-resistant organisms.[7] Omadacycline and eravacycline received FDA approval in 2018 for the treatment of community-acquired pneumonia and complicated intra-abdominal infections, respectively.[1] Sarecycline, another third-generation tetracycline approved in 2018, is a narrow-spectrum antibiotic specifically for the treatment of acne.[1]

Quantitative Data Summary

The evolution of tetracycline antibiotics is reflected in their changing efficacy against various bacterial pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and clinical trial outcomes for different generations of tetracyclines.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Different Tetracycline Generations against Key Bacterial Pathogens

| Antibiotic | Generation | Staphylococcus aureus (Tetracycline-Susceptible) MIC (µg/mL) | Staphylococcus aureus (Tetracycline-Resistant, Tet(K)) MIC (µg/mL) | Escherichia coli (Tetracycline-Susceptible) MIC (µg/mL) | Escherichia coli (Tetracycline-Resistant, Tet(A)) MIC (µg/mL) |

| Tetracycline | First | 0.25 - 1 | 16 - >128 | 0.5 - 2 | 16 - >128 |

| Doxycycline | Second | 0.12 - 0.5 | 8 - 64 | 0.25 - 1 | 8 - 64 |

| Minocycline | Second | ≤0.12 - 0.5 | 4 - 32 | 0.25 - 1 | 4 - 32 |

| Tigecycline | Third | ≤0.12 - 0.5 | 0.25 - 1 | 0.12 - 0.5 | 0.5 - 2 |

| Eravacycline | Third | ≤0.06 - 0.25 | 0.12 - 0.5 | 0.12 - 0.5 | 0.25 - 1 |

| Omadacycline | Third | 0.12 - 0.5 | 0.25 - 1 | 0.5 - 2 | 2 - 8 |

Note: MIC values are ranges compiled from various sources and can vary depending on the specific strain and testing methodology.

Table 2: Summary of Clinical Trial Outcomes for Third-Generation Tetracyclines

| Antibiotic | Indication | Comparator | Clinical Outcome | Key Safety Findings |

| Tigecycline | Complicated Intra-abdominal Infections, Complicated Skin and Skin Structure Infections | Various | Non-inferiority demonstrated in several trials. | Increased risk of mortality, leading to an FDA Boxed Warning.[1] Nausea and vomiting are common. |

| Eravacycline | Complicated Intra-abdominal Infections | Ertapenem, Meropenem | Non-inferior to comparators.[1] | Generally well-tolerated. Nausea and vomiting were the most common adverse events.[5] |

| Omadacycline | Community-Acquired Bacterial Pneumonia, Acute Bacterial Skin and Skin Structure Infections | Moxifloxacin, Linezolid | Non-inferior to comparators.[1] | Generally well-tolerated. Nausea, vomiting, and infusion site reactions were reported. |

| Sarecycline | Moderate to Severe Acne Vulgaris | Placebo | Superior to placebo in reducing inflammatory lesions.[4] | Generally well-tolerated. Nausea and headache were among the reported adverse events. |

Key Experimental Protocols

The development of tetracycline antibiotics has been driven by a variety of key experimental techniques. The following sections provide detailed methodologies for some of these pivotal experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Tetracycline antibiotic stock solution

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection

Methodology:

-

Prepare serial two-fold dilutions of the tetracycline antibiotic in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth, as evidenced by the absence of turbidity. Alternatively, a microplate reader can be used to measure absorbance.

Protocol 2: Ribosome Binding Assay by Radiolabeled Tetracycline Competition

Objective: To assess the binding affinity of a tetracycline analog to the bacterial ribosome.

Materials:

-

Purified 70S bacterial ribosomes

-

[³H]-Tetracycline (radiolabeled)

-

Unlabeled tetracycline analog (competitor)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Prepare a reaction mixture containing a fixed concentration of purified 70S ribosomes and [³H]-tetracycline in the binding buffer.

-

Add increasing concentrations of the unlabeled tetracycline analog to the reaction mixtures.

-

Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound tetracycline will be retained on the filter.

-

Wash the filters with cold binding buffer to remove unbound tetracycline.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

The concentration of the unlabeled analog that inhibits 50% of the [³H]-tetracycline binding (IC₅₀) is determined, which is indicative of its binding affinity.[6]

Protocol 3: Tetracycline Efflux Pump Activity Assay

Objective: To determine if a bacterium exhibits active efflux of tetracycline.

Materials:

-

Bacterial culture

-

Radiolabeled [³H]-tetracycline or a fluorescent tetracycline analog

-

Efflux pump inhibitor (EPI) (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP, reserpine)

-

Culture medium

-

Centrifuge

-

Scintillation counter or fluorometer

Methodology:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Resuspend the cells in the buffer to a specific optical density.

-

Pre-energize the cells with a carbon source (e.g., glucose) for a short period.

-

Add the radiolabeled or fluorescent tetracycline to the cell suspension and monitor its accumulation over time by taking samples at various time points, filtering the cells, and measuring the intracellular concentration.

-

To measure efflux, after the accumulation phase, rapidly centrifuge the cells, wash them, and resuspend them in a buffer without the tetracycline.

-

Monitor the decrease in intracellular tetracycline concentration over time.

-

To confirm the role of an efflux pump, repeat the experiment in the presence of an EPI. A reduced efflux rate in the presence of the inhibitor indicates the activity of an energy-dependent efflux pump.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in tetracycline development.

Caption: Mechanism of action of tetracycline antibiotics.

Caption: Major mechanisms of tetracycline resistance.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The historical development of tetracycline antibiotics showcases a remarkable journey of scientific discovery, chemical innovation, and adaptation in the face of evolving bacterial resistance. From the initial isolation of natural products to the rational design of third-generation synthetic molecules, the tetracycline class continues to be a vital component of the antimicrobial armamentarium. The detailed experimental protocols and an understanding of the underlying mechanisms of action and resistance are crucial for the continued development of this important class of antibiotics and for ensuring their efficacy for future generations.

References

- 1. unmc.edu [unmc.edu]

- 2. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Novel Tetracyclines Versus Alternative Antibiotics for Treating Acute Bacterial Infection: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. Pharmacodynamic modelling of in vitro activity of tetracycline against a representative, naturally occurring population of porcine Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTIBIOTICS (Tetracycline) | PDF [slideshare.net]

- 10. Experiments on the synthesis of tetracycline. Part I. Introduction to the series - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discordant Susceptibilities of Enterobacterales to Different Tetracycline Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. academic.oup.com [academic.oup.com]

Degradation of Oxytetracycline in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Oxytetracycline (OTC) in water. It details the primary degradation pathways, identifies the resulting degradation products, and outlines the experimental methodologies used for their analysis. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Introduction to Oxytetracycline and its Environmental Fate

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, widely used in human and veterinary medicine.[1] Due to its extensive use and incomplete metabolism, a significant fraction of the parent compound is excreted and enters aquatic environments.[1] The presence of OTC and its degradation products in water bodies is a growing concern due to the potential for promoting antibiotic resistance and ecotoxicological effects.[2] Understanding the degradation pathways and the resulting products is crucial for assessing the environmental risk and developing effective remediation strategies.

Primary Degradation Pathways of Oxytetracycline in Water

The degradation of OTC in aqueous environments is primarily governed by three processes: hydrolysis, photodegradation, and microbial degradation. These pathways can lead to the formation of several degradation products, with the most prominent being 4-epi-oxytetracycline (4-epi-OTC), α-apo-oxytetracycline (α-apo-OTC), and β-apo-oxytetracycline (β-apo-OTC).[1][3] Other non-biodegradation pathways include hydroxylation, quinonization, demethylation, decarbonylation, and dehydration.[1]

Hydrolysis

Hydrolysis of OTC is significantly influenced by pH and temperature.[4][5] The process involves the transformation of the parent molecule into its isomers and other degradation products. Neutral pH conditions tend to favor the hydrolysis of OTC compared to acidic or alkaline conditions.[4][5]

Photodegradation

Photodegradation, or photolysis, is a major degradation route for OTC in shallow, sunlit waters.[4][6] The rate and efficiency of photodegradation are dependent on factors such as light intensity, wavelength, and the presence of photosensitizing agents in the water.[6][7] Studies have shown that UV-C irradiation is particularly effective in degrading OTC.[6][7]

Microbial Degradation

Microorganisms present in water and sediment can also contribute to the degradation of OTC, although this process is generally slower than hydrolysis and photodegradation. The specific microbial communities and environmental conditions play a significant role in the extent of biodegradation.

Quantitative Analysis of Oxytetracycline Degradation

The rate of OTC degradation is typically quantified by its half-life (t½) under specific conditions. The formation of degradation products can be expressed as a percentage of the initial OTC concentration or as their resulting concentrations over time.

Table 1: Half-life of Oxytetracycline under Various Hydrolysis Conditions

| Temperature (°C) | pH | Half-life (days) | Reference |

| 4 | 7.0 | Stable (no decline over 77 days) | [8] |

| 25 | 3.0 | 46.36 ± 4.92 | [8] |

| 25 | 7.0 | 14.04 ± 5.41 | [8] |

| 25 | 10.0 | 9.08 ± 4.22 | [8] |

| 43 | 7.0 | 0.26 ± 0.11 | [8] |

| 60 | Not Specified | 0.15 | [4][5] |

Table 2: Degradation of Oxytetracycline under Photodegradation Conditions

| Light Source | Initial OTC Conc. (mg/L) | Temperature (°C) | Degradation after 120 min (%) | Reference |

| UV-C | 100 | 15 | 53.39 ± 7.98 | [6][7] |

| UV-C | 100 | 25 | 74.84 ± 1.99 | [6][7] |

| UV-C | 100 | 35 | 81.43 ± 0.96 | [6][7] |

| UV-C | 50 | 25 | 87.01 ± 0.87 | [6] |

| UV-C | 150 | 25 | 67.55 ± 0.99 | [6] |

| Sunlight | 10 ppm | Not Specified | ~93% after 240 min | [9] |

| Visible Light | 10 ppm | Not Specified | ~62% after 240 min | [9] |

Table 3: Formation of Major Degradation Products under Hydrolysis

| pH | Degradation Product | Concentration after 10 days (µM) | Reference |

| 3.09 | 4-epi-OTC | ~0.8 | [4] |

| 5.07 | 4-epi-OTC | ~2.5 | [4] |

| 6.91 | 4-epi-OTC | ~1.5 | [4] |

| 9.06 | 4-epi-OTC | ~0.5 | [4] |

| 10.54 | 4-epi-OTC | ~0.2 | [4] |

| 3.09 | α-apo-OTC | ~1.2 | [4] |

| 5.07 | α-apo-OTC | <0.2 | [4] |

| 6.91 | α-apo-OTC | <0.2 | [4] |

| 9.06 | α-apo-OTC | ~1.8 | [4] |

| 10.54 | α-apo-OTC | ~2.0 | [4] |

| All pH ranges | β-apo-OTC | ≤0.3 | [4] |

Note: The quantitative distribution of degradation products is highly dependent on the specific experimental conditions and is not always reported in detail in the literature. The data above represents findings from a specific study and should be interpreted in that context.

Experimental Protocols

Sample Preparation for Degradation Studies

A typical experimental setup for studying OTC degradation in water involves the following steps:

-

Preparation of OTC Stock Solution: A stock solution of Oxytetracycline hydrochloride is prepared in a suitable solvent such as methanol or ultrapure water.

-

Spiking of Water Samples: The stock solution is spiked into the water matrix (e.g., deionized water, river water) to achieve the desired initial concentration.

-

Incubation under Controlled Conditions: The samples are incubated under specific conditions of temperature, pH, and light exposure to simulate different environmental scenarios.

-

For hydrolysis studies , samples are typically kept in the dark at a constant temperature.

-

For photodegradation studies , samples are exposed to a specific light source (e.g., UV lamp, solar simulator) for a defined period.

-

-

Sampling: Aliquots of the water sample are collected at predetermined time intervals.

-

Quenching of Degradation: The degradation process in the collected samples is immediately stopped, often by adding a quenching agent (e.g., ascorbic acid for photodegradation) or by freezing the sample.

Analytical Methodology: HPLC-MS/MS for Identification and Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective determination of OTC and its degradation products.[3]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 or similar column (e.g., XTerra MS C18) is commonly used.[3]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-20 µL) of the sample is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for OTC and each degradation product are monitored.

-

Quantification: Calibration curves are generated using certified reference standards of OTC and its degradation products to quantify their concentrations in the samples.

-

Visualizing Degradation Pathways and Experimental Workflows

Oxytetracycline Degradation Pathways

Caption: Major degradation pathways of Oxytetracycline in water.

Experimental Workflow for OTC Degradation Analysis

Caption: General experimental workflow for studying OTC degradation.

Conclusion

The degradation of Oxytetracycline in water is a complex process influenced by multiple environmental factors. Hydrolysis and photodegradation are the dominant abiotic pathways, leading to the formation of several degradation products, including 4-epi-OTC, α-apo-OTC, and β-apo-OTC. Accurate identification and quantification of these products are essential for a thorough environmental risk assessment. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the fields of environmental science and drug development. Further research is needed to fully elucidate the quantitative distribution of degradation products under a wider range of environmental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. The degradation of oxytetracycline during thermal treatments of chicken and pig meat and the toxic effects of degradation products of oxytetracycline on rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of oxytetracycline and its degradation products by high-performance liquid chromatography-tandem mass spectrometry in manure-containing anaerobic test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Hydrolysis and photolysis of oxytetracycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 9. Enhanced Photocatalytic Degradation of Tetracycline and Oxytetracycline Antibiotics by BiVO4 Photocatalyst under Visible Light and Solar Light Irradiation | MDPI [mdpi.com]

Navigating the Downstream: An In-depth Technical Guide to the Initial Isolation and Purification of Oxytetracycline

For Researchers, Scientists, and Drug Development Professionals

Oxytetracycline (OTC), a broad-spectrum antibiotic produced by the fermentation of Streptomyces rimosus, remains a cornerstone in human and veterinary medicine. The efficacy and safety of the final pharmaceutical product are critically dependent on the downstream processing steps that isolate and purify the active compound from the complex fermentation broth. This technical guide provides a detailed overview of the core methodologies, presents comparative data, and outlines experimental protocols for the initial isolation and purification of oxytetracycline.

Overview of the Purification Challenge